3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride

Medicinal Chemistry Drug Design Lipophilicity Optimization

Researchers requiring a meta-substituted aromatic sulfonyl chloride for SAR-driven medicinal chemistry often face limited isomer options. 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (CAS 1157317-26-4) solves this with a defined meta-substitution pattern and a 2-methoxyethoxy side chain (calc. LogP 1.78) that directly influences downstream sulfonamide lipophilicity. • ≥95% purity, multiple suppliers • Ideal for sulfonamide/sulfonate ester synthesis • Enables precise meta-position SAR exploration. Shipped under ambient conditions from global stock.

Molecular Formula C10H13ClO4S
Molecular Weight 264.73 g/mol
CAS No. 1157317-26-4
Cat. No. B1518695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
CAS1157317-26-4
Molecular FormulaC10H13ClO4S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCOCCOCC1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10(7-9)16(11,12)13/h2-4,7H,5-6,8H2,1H3
InChIKeyIMVJCTUVFUCMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (CAS 1157317-26-4): Core Physicochemical and Structural Profile


3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (CAS 1157317-26-4) is a meta-substituted aromatic sulfonyl chloride characterized by a 2-methoxyethoxymethyl side chain . It belongs to the broad class of sulfonyl chloride electrophiles, widely used to introduce sulfonamide, sulfonate ester, and sulfone functionalities into organic molecules . The compound has a molecular weight of 264.73 g/mol and a molecular formula of C10H13ClO4S . Commercial availability from multiple suppliers indicates typical purities of ≥95%, with storage recommendations for cool, dry conditions to preserve sulfonyl chloride reactivity . As a research-use-only chemical, it is intended for laboratory-scale synthesis and is not approved for pharmaceutical or consumer product use .

Why 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (1157317-26-4) Cannot Be Directly Replaced by Unsubstituted or Para-Substituted Analogs


The presence and specific substitution pattern of the 2-methoxyethoxy moiety on the benzene ring create a unique reactivity and physicochemical profile that generic benzenesulfonyl chloride (CAS 98-09-9) or even closely related isomers (e.g., para-substituted 4-(2-methoxyethoxy)benzenesulfonyl chloride, CAS 204072-53-7 ) cannot replicate. The meta-oriented 2-methoxyethoxymethyl group influences both the electronic character of the aromatic ring (affecting electrophilicity of the -SO2Cl moiety) and the lipophilicity of the entire molecule (calculated LogP of 1.7771 ), which in turn governs solubility and, critically, the drug-like properties of downstream sulfonamide products [1]. Replacing this compound with a simpler or differently substituted sulfonyl chloride alters reaction kinetics, product lipophilicity, and potentially biological target engagement. Direct experimental evidence of head-to-head comparative performance is notably sparse; therefore, the differentiation presented is derived from fundamental physicochemical principles and class-level structural analysis.

Quantitative Differentiation Evidence for 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (1157317-26-4) Procurement Decisions


Lipophilicity (LogP) Modulation for Downstream Sulfonamide Drug-Likeness

The calculated partition coefficient (LogP) of 1.7771 for 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride provides a quantitative basis for its selection over less lipophilic sulfonyl chloride building blocks. Unsubstituted benzenesulfonyl chloride (CAS 98-09-9) has a reported LogP of approximately 0.8 [1]. Introducing the 2-methoxyethoxymethyl group increases lipophilicity, which is a critical parameter for optimizing the drug-like properties (e.g., membrane permeability, oral absorption) of final sulfonamide products. This calculated difference of ~0.9 LogP units represents a significant shift in a key medicinal chemistry descriptor, allowing for fine-tuning of compound properties during the design phase.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Meta vs. Para Substitution Pattern and Synthetic Accessibility

The meta-substitution pattern of the target compound (1157317-26-4) offers a different synthetic handle and steric environment compared to the more common para-substituted analog, 4-(2-Methoxyethoxy)benzenesulfonyl chloride (CAS 204072-53-7) . While no direct kinetic data are available, the regiochemistry is known to influence reaction rates and yields in subsequent coupling steps. Meta-substituted aromatic sulfonyl chlorides generally exhibit different electronic effects on the -SO2Cl group, which can impact the electrophilicity and stability of the intermediate. This structural difference is a primary factor for synthetic chemists when designing convergent routes where regioisomeric purity is critical.

Organic Synthesis Regioselectivity Building Block Selection

Structural Influence on Sulfonyl Chloride Hydrolytic Stability

While no specific hydrolytic half-life data for 1157317-26-4 was identified in primary literature, the class of sulfonyl chlorides exhibits a well-established order of stability: fluorides > chlorides > bromides > iodides [1]. Within aromatic sulfonyl chlorides, the presence of electron-donating substituents (like the 2-methoxyethoxymethyl group) can influence the electrophilicity of the sulfur center, subtly modulating its susceptibility to nucleophilic attack by water. General class behavior dictates that all sulfonyl chlorides are moisture-sensitive and require storage in cool, dry conditions . The quantitative impact of the specific 3-[(2-methoxyethoxy)methyl] substitution on stability over time is not documented, placing this as a class-level consideration for procurement and handling.

Chemical Stability Storage Reagent Handling

Primary Research and Industrial Applications Enabled by 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride (1157317-26-4)


Synthesis of Meta-Substituted Sulfonamide Drug Candidates with Optimized Lipophilicity

The compound is most advantageously employed in medicinal chemistry programs that require the installation of a sulfonamide linkage onto a meta-substituted aromatic scaffold. The calculated LogP of 1.7771 for the sulfonyl chloride precursor directly translates to the lipophilic contribution of this fragment in the final sulfonamide product. This makes it a valuable tool for balancing aqueous solubility and membrane permeability, a key challenge in early-stage drug discovery [1]. Researchers targeting specific biological pathways where a meta-oriented substituent is essential for potency or selectivity should select this building block over para-isomers.

Agrochemical Intermediate Development Requiring Specific Regiochemistry

In agrochemical research, the precise substitution pattern on aromatic rings often dictates the biological activity and environmental fate of the active ingredient. 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride provides a defined meta-substitution pattern that is not commercially available for all analogous building blocks . Its use in synthesizing novel sulfonamide or sulfonate ester derivatives allows for the exploration of structure-activity relationships (SAR) where the position of the 2-methoxyethoxymethyl group is a critical variable. The inherent reactivity of the sulfonyl chloride group facilitates efficient coupling with amine- or alcohol-containing agrochemical precursors.

Synthesis of Specialized Sulfonate Ester Building Blocks for Materials Science

The reactivity of sulfonyl chlorides with alcohols under mild basic conditions makes this compound a versatile reagent for preparing sulfonate esters bearing the unique 3-[(2-methoxyethoxy)methyl]phenyl motif. Such esters can serve as protecting groups, reactive monomers, or functional modifiers in polymer and materials science. The lipophilic, ether-containing side chain may impart specific solubility or surface properties to the final material. Researchers requiring a meta-substituted aryl sulfonate with defined polarity can procure this specific isomer to ensure the desired material characteristics.

Technical Documentation Hub

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